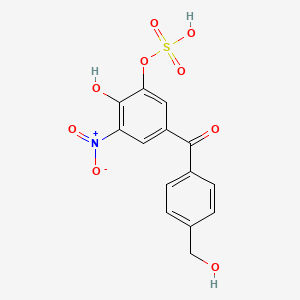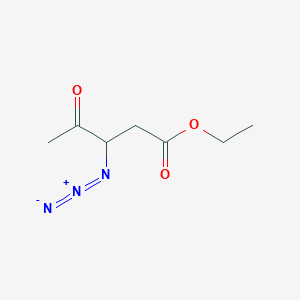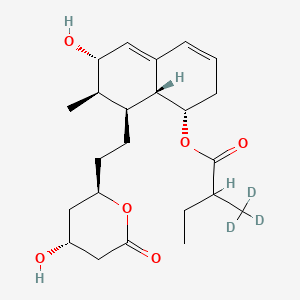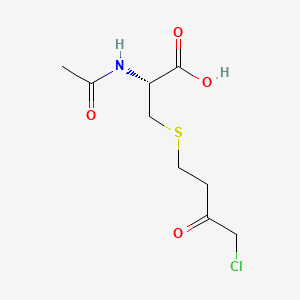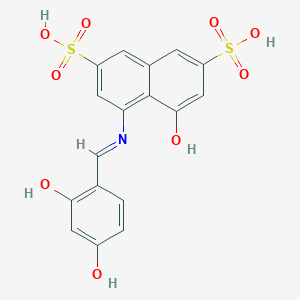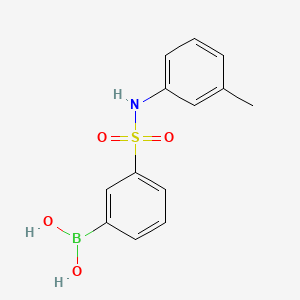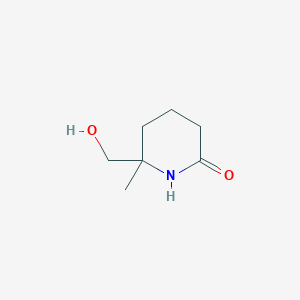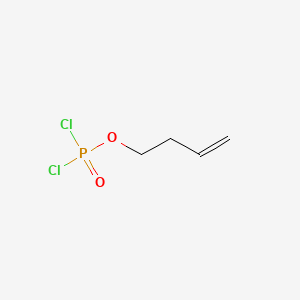
3-Butenyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a butenyl group attached to a phosphorodichloridate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenyl Phosphorodichloridate typically involves the reaction of butenyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+POCl3→CH2=CHCH2CH2P(O)Cl2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl) or halogens (e.g., Br2) can be used to add across the double bond.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorates, and phosphorothioates.
Addition Reactions: Products include halogenated butyl phosphorodichloridates.
Wissenschaftliche Forschungsanwendungen
3-Butenyl Phosphorodichloridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organophosphorus compounds.
Materials Science: It can be used in the preparation of phosphorus-containing polymers and materials with flame-retardant properties.
Biological Research: It may be used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Butenyl Phosphorodichloridate involves its reactivity with nucleophiles and electrophiles. The phosphorodichloridate moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The butenyl group can undergo addition reactions with electrophiles, resulting in the formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butenyl Phosphorochloridate: Similar structure but with one chlorine atom replaced by a hydroxyl group.
3-Butenyl Phosphorothiochloridate: Similar structure but with one oxygen atom replaced by sulfur.
Uniqueness
3-Butenyl Phosphorodichloridate is unique due to its dual reactivity, allowing it to participate in both substitution and addition reactions. This versatility makes it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C4H7Cl2O2P |
|---|---|
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
4-dichlorophosphoryloxybut-1-ene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-3-4-8-9(5,6)7/h2H,1,3-4H2 |
InChI-Schlüssel |
WNJWJRGHDRRQPO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



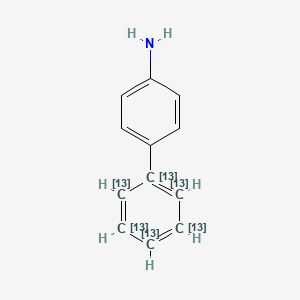
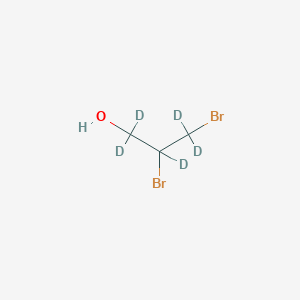
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

